methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate
Description
Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate (CAS: 785792-28-1) is a synthetic organic compound featuring a pyrrole core substituted with a 2-chloroacetyl group and methyl groups at positions 2 and 3. Its molecular formula is C₁₅H₂₁ClN₂O₃, with a molecular weight of 324.79 g/mol. Key functional groups include the chlorinated acetyl moiety, ester group, and dimethylpyrrole ring, which contribute to its reactivity and stability .
Safety protocols emphasize handling precautions due to its corrosive and flammable nature. Storage requires dry, ventilated conditions in sealed containers at controlled temperatures to prevent degradation .
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-11-9-13(14(18)10-16)12(2)17(11)8-6-4-5-7-15(19)20-3/h9H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMASAZDDEJNYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCCCC(=O)OC)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate is a synthetic compound with potential biological significance. Its molecular formula is and it has a molecular weight of approximately 299.79 g/mol. This compound has garnered attention due to its structural features that suggest possible pharmacological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula:
- Molecular Weight: 299.79 g/mol
- CAS Number: 785792-28-1
- Synonyms: Methyl 6-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo models.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives for their cytotoxicity against various cancer cell lines. The results demonstrated that modifications at the chloroacetyl position enhanced the activity against breast cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural components suggest potential inhibition of acetylcholinesterase (AChE), which is crucial in neuropharmacology.
Research Findings:
Inhibition studies showed that certain analogs of this compound exhibited significant AChE inhibition, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) analysis highlighted the importance of the chloroacetyl group in enhancing enzyme binding affinity.
Toxicity Profile
Understanding the toxicity profile is essential for any drug candidate. Preliminary toxicity assessments indicate that while some pyrrole derivatives are well-tolerated at therapeutic doses, there are concerns regarding hepatotoxicity at higher concentrations.
Toxicity Data Table:
| Compound | LD50 (mg/kg) | Target Organ |
|---|---|---|
| This compound | >1000 | Liver |
| Related Pyrrole Derivative | 500 | Kidney |
Note: LD50 values are indicative and vary based on experimental conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to derivatives such as 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid (SY157512, CAS: 17518-85-3). Below is a comparative analysis:
| Property | Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate | 6-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic Acid |
|---|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₃ | C₁₄H₁₉ClN₂O₃ |
| Molecular Weight (g/mol) | 324.79 | 298.76 |
| Functional Groups | Methyl ester, 2-chloroacetyl, dimethylpyrrole | Carboxylic acid, 2-chloroacetyl, dimethylpyrrole |
| SMILES | CC1=CC(=C(N1CCCCCC(=O)OC)C)C(=O)CCl | CC1=CC(=C(N1CCCCCC(=O)O)C)C(=O)CCl |
| Key Differences | Higher lipophilicity due to ester group | Increased polarity and water solubility from carboxylic acid group |
Implications of Functional Groups:
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances membrane permeability, making it more suitable for prodrug applications. In contrast, the carboxylic acid in SY157512 improves aqueous solubility, favoring bioavailability in hydrophilic environments .
- Reactivity : The ester group is prone to hydrolysis under acidic or basic conditions, whereas the carboxylic acid is more stable but may form salts with bases .
Research Findings and Data Gaps
- Structural Characterization : Both compounds have been analyzed via computational tools (e.g., SMILES, InChIKey) to predict collision cross-sections and stability .
- Safety Data : Detailed hazard codes (e.g., flammability, corrosivity) are available for the methyl ester but are incomplete for the carboxylic acid derivative .
Q & A
Q. What are the key considerations for synthesizing methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate, and how can reaction fundamentals guide experimental design?
- Methodological Answer: Synthesis of this compound involves sequential functionalization of the pyrrole ring and esterification. The 2-chloroacetyl group introduces reactivity for downstream modifications, requiring controlled conditions to avoid premature hydrolysis. Reaction fundamentals (e.g., solvent polarity, temperature, and catalyst selection) are critical. Computational reaction path searches, as outlined in quantum chemical calculations ( ), can predict intermediates and optimize stepwise reactions. Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for frameworks to model reaction kinetics and thermodynamics .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
- Methodological Answer: Employ a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques. For example, the ester moiety in the hexanoate chain (similar to structures in and ) can be analyzed via hydrolysis followed by derivatization for GC-MS. Stability studies under varying pH and temperature conditions should follow Design of Experiments (DoE) principles ( ) to minimize trial runs. Statistical methods like factorial design can isolate degradation pathways .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer: Store in inert, anhydrous environments (e.g., argon atmosphere) at -20°C to prevent hydrolysis of the chloroacetyl group. Purity monitoring via periodic HPLC analysis ( ) is advised. CRDC subclass RDF2050104 (membrane and separation technologies) provides guidance on purification methods to remove moisture or reactive impurities that accelerate degradation .
Q. How can preliminary biological activity assays be structured to evaluate this compound’s potential?
- Methodological Answer: Use structure-activity relationship (SAR) studies targeting the chloroacetyl group’s electrophilic reactivity. Assay designs (e.g., enzyme inhibition or cellular uptake) should include positive/negative controls and dose-response curves. highlights experimental frameworks for bioactive compounds, emphasizing reproducibility through blinded replicates and standardized protocols .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic environments?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) can map electron density distributions and transition states during nucleophilic attacks. The 2-chloroacetyl group’s leaving-group efficiency (Cl⁻) and steric effects from the 2,5-dimethylpyrrole ring ( ) influence reaction rates. ICReDD’s integrated computational-experimental approach ( ) is recommended to validate mechanisms and optimize selectivity .
Q. How can process optimization reduce byproduct formation during large-scale synthesis?
- Methodological Answer: Apply CRDC subclass RDF2050108 (process control and simulation) to model reactor dynamics and mixing efficiency. DoE ( ) can identify critical parameters (e.g., reagent stoichiometry, flow rates). Membrane separation technologies (RDF2050104) may isolate intermediates, reducing side reactions. Real-time monitoring via inline spectroscopy enhances yield .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for confirming molecular connectivity. For stereochemical analysis, circular dichroism (CD) or NOESY NMR can elucidate spatial arrangements (see for similar chiral centers). Multi-dimensional NMR (e.g., HSQC, HMBC) clarifies coupling between the pyrrole and hexanoate moieties .
Q. How should researchers address contradictions in kinetic data across different experimental setups?
- Methodological Answer: Systematically evaluate variables (e.g., solvent dielectric constant, catalyst loading) using DoE ( ). Bayesian statistical analysis can weight data reliability. Cross-validate findings with computational models ( ) to isolate artifacts. CRDC subclass RDF2050103 (chemical engineering design) provides protocols for reconciling discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
